molecular formula C13H14N2O2S B421090 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate CAS No. 166113-89-9

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate

Cat. No. B421090
CAS RN: 166113-89-9
M. Wt: 262.33g/mol
InChI Key: OIUVBEVNLBCGLH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate is a chemical compound . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Physical And Chemical Properties Analysis

The compound is a yellow powder that fluoresces under UV light. It has a melting point of 218–220°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry. The multicomponent condensation reactions involving this compound lead to the formation of cyclopenta[b]pyridine derivatives, which are structural fragments of alkaloids and exhibit a wide spectrum of biological activities .

Biological Activity Spectrum

Derivatives of cyclopenta[b]pyridine, which can be synthesized from ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate, are known for their hypoglycemic activity, acting as antagonists of calcium channels, serving as fluorescent probes, and functioning as inhibitors of protein kinase FGFR1 .

Organic Synthesis via Domino Reactions

The compound is involved in domino reactions that are promising for organic synthesis. These reactions represent profound structural transformations, leading to the creation of complex molecules from simpler precursors .

Development of Fluorescent Probes

Due to its structural properties, this compound can be used to develop fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying the behavior of molecules in complex biological systems .

Pharmaceutical Applications

The compound’s derivatives have potential pharmaceutical applications. For instance, they can be used to create drugs with hypoglycemic properties, which are essential for managing diabetes .

Catalysis Research

In catalysis, the compound can be used to study new catalytic reactions, such as the Knoevenagel condensation and Stork alkylation, which are fundamental reactions in organic chemistry .

Material Science

The compound can also find applications in material science, particularly in the development of new materials with specific electronic or optical properties due to the unique structure of the cyclopenta[b]pyridine ring .

Chemical Education

Lastly, this compound can be used as a teaching tool in chemical education to demonstrate multicomponent synthesis and the practical importance of cyclopenta[b]pyridine derivatives in organic chemistry .

properties

IUPAC Name

ethyl 6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-10(14)8-6-7-4-3-5-9(7)15-12(8)18-11/h6H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUVBEVNLBCGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCCC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate

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